(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide
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Overview
Description
(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the amino and amide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by subsequent functional group modifications to introduce the amino and amide functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow chemistry and batch processing. These methods ensure the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3S)-3-amino-3-(1H-pyrazol-5-yl)propanamide
- (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide
- (3S)-3-amino-3-(1-methyl-1H-pyrrol-5-yl)propanamide
Uniqueness
(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide is unique due to the presence of the pyrazole ring with a methyl group at the 1-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-6(2-3-10-11)5(8)4-7(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)/t5-/m0/s1 |
InChI Key |
LYOAMYVAZLMKNS-YFKPBYRVSA-N |
Isomeric SMILES |
CN1C(=CC=N1)[C@H](CC(=O)N)N |
Canonical SMILES |
CN1C(=CC=N1)C(CC(=O)N)N |
Origin of Product |
United States |
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